![molecular formula C17H19ClFN3O2S B2928186 2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177791-72-8](/img/structure/B2928186.png)
2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, an acetamido group, and a tetrahydrothieno[2,3-c]pyridine moiety, all of which are common structures in medicinal chemistry . The presence of these groups suggests that this compound could have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via a halogenation reaction, and the acetamido group could be added via an acylation reaction . The tetrahydrothieno[2,3-c]pyridine moiety might be synthesized via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure. The fluorophenyl and acetamido groups are likely to contribute to the compound’s polarity, while the tetrahydrothieno[2,3-c]pyridine ring could add some rigidity to the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a good leaving group in certain reactions . The amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .科学的研究の応用
Antimicrobial Evaluation and Docking Studies
Compounds similar to the one have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and characterization of related thieno[2,3-c]pyridine derivatives have shown promising antimicrobial activities. These studies often include molecular docking to predict the interaction between the synthesized compounds and bacterial or fungal proteins, which helps in understanding their mechanism of action (Talupur, Satheesh, & Chandrasekhar, 2021).
Synthesis of Antimicrobial Agents
The synthesis of new derivatives based on the thieno[2,3-c]pyridine scaffold, incorporating various functional groups, has been a focus to enhance antimicrobial properties. These synthetic endeavors aim to explore the structure-activity relationship (SAR) and optimize the antimicrobial efficacy of these compounds. For example, some derivatives have demonstrated significant antimicrobial activities, offering a potential pathway for developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Development of Anticancer Agents
The exploration of thieno[2,3-c]pyridine derivatives extends to anticancer applications, where these compounds are synthesized and tested for their ability to inhibit cancer cell growth. The structural modification and evaluation of these molecules aim to discover potent anticancer agents with improved selectivity and lower toxicity. Such research contributes significantly to the development of new therapeutic options for cancer treatment, highlighting the versatility of thieno[2,3-c]pyridine derivatives in medicinal chemistry (Atta & Abdel‐Latif, 2021).
将来の方向性
特性
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S.ClH/c1-21-7-6-12-13(9-21)24-17(15(12)16(19)23)20-14(22)8-10-2-4-11(18)5-3-10;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWWJEHQMBTDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


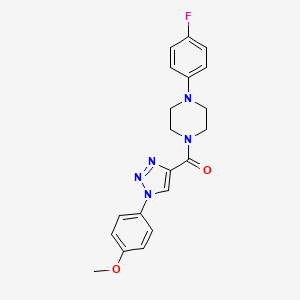
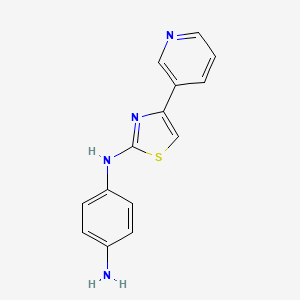
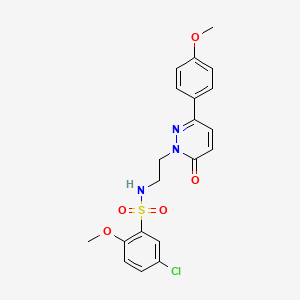
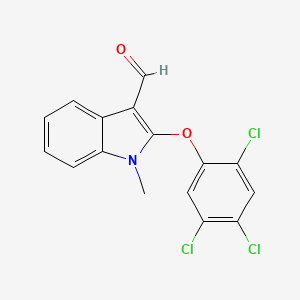
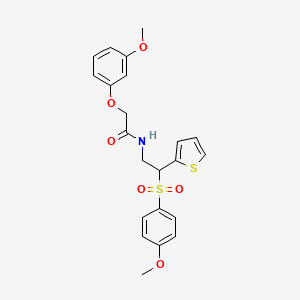

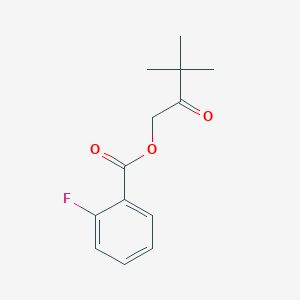

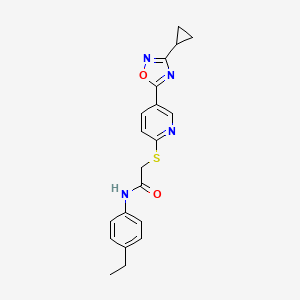
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2928121.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2928124.png)
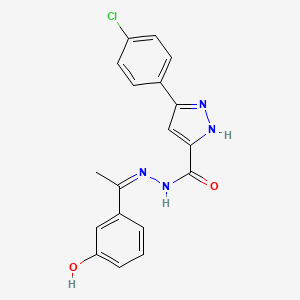
![N-[(3-Chlorophenyl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2928126.png)